molecular formula C11H12NNaO3S B1323546 Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 287188-58-3

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Cat. No.: B1323546
CAS No.: 287188-58-3
M. Wt: 261.27 g/mol
InChI Key: VLSLTESEMMTYMX-UHFFFAOYSA-M
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Description

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a useful research compound. Its molecular formula is C11H12NNaO3S and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Studies in Polymer Interactions

Research on indole derivatives, including compounds similar to Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, has shown their interaction with synthetic polyelectrolytes using UV absorption and fluorescence spectroscopy. This interaction was investigated in systems like tryptamine‐poly(styrene sulfonate) and showed significant effects on fluorescence quenching and new absorption in the UV spectrum (Zimerman, Cosa, & Previtali, 1990).

Catalyst in Organic Synthesis

Compounds structurally related to this compound have been used in organic chemistry, such as triphenylphosphine-m-sulfonate with carbon tetrabromide, serving as catalysts for Friedel–Crafts alkylation of indoles with carbonyl compounds to produce bis(indolyl)alkanes (Huo, Sun, Wang, Jia, & Chang, 2013).

Gas Dehumidification Membranes

Research on sodium sulfonate-functionalized polymers derived from compounds like Bisphenol A, which are structurally related to this compound, has indicated their potential as gas dehumidification membrane materials. These materials exhibit excellent thermal stability and good mechanical properties, alongside a high selectivity for water vapor over nitrogen (Liu, Wang, & Chen, 2001).

Synthesis of Indolyl Sulfones

In a study focusing on the C3-sulfonylation of indoles using sodium arenesulfinates under mild conditions, researchers demonstrated the successful synthesis of indolyl sulfones. This process highlights the versatility of indole derivatives in chemical synthesis (Du & Liu, 2016).

Desert Restoration Applications

A study on sodium lignin sulfonate, a compound related in function to this compound, showed its potential in desert restoration. When combined with water, it stabilizes sand and provides a medium for plant growth. It was also found to be an efficient draw solute in forward osmosis to extract water from impaired sources (Duan, Litwiller, Choi, & Pinnau, 2014).

Mixed Micelle Studies

Studies have explored the properties of mixed micelles formed by compounds like sodium cumene sulfonate in combination with other surfactants. These studies offer insights into the behavior of surfactants and their applications in various fields, such as pharmaceuticals and material science (Padalkar, Gaikar, & Aswal, 2009).

Safety and Hazards

The compound is classified as potentially hazardous. Precautionary statements include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment . It is recommended to store the compound in a sealed container at room temperature .

Properties

IUPAC Name

sodium;2,3,3-trimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLTESEMMTYMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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